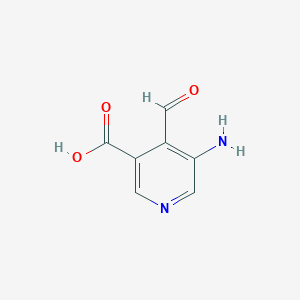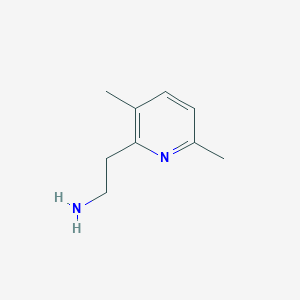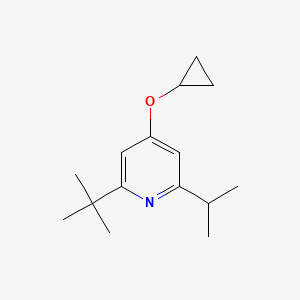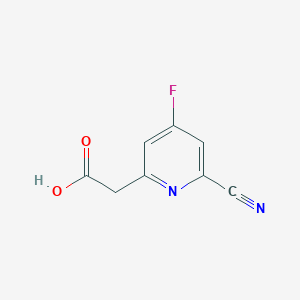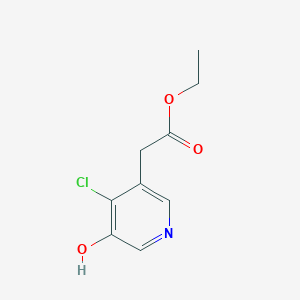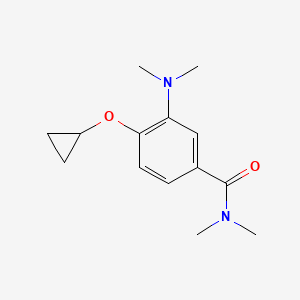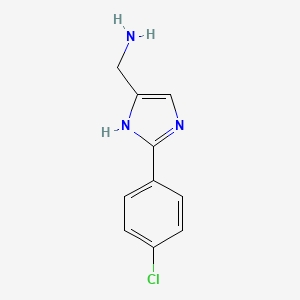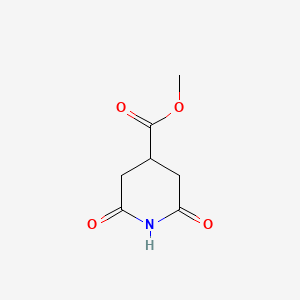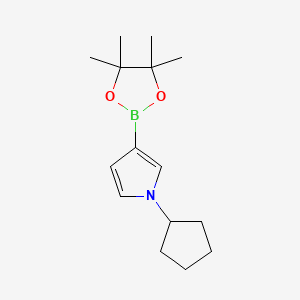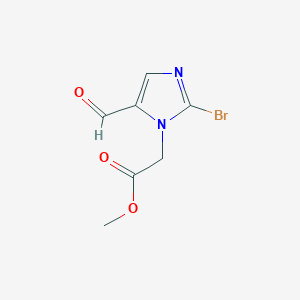
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group at the second position, a formyl group at the fifth position, and an acetic acid methyl ester moiety attached to the nitrogen atom at the first position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Bromo Group: The bromo group can be introduced through a halogenation reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: (2-Bromo-5-carboxy-imidazol-1-YL)-acetic acid methyl ester.
Reduction: (2-Bromo-5-hydroxymethyl-imidazol-1-YL)-acetic acid methyl ester.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2-Bromo-5-formyl-imidazol-1-YL)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoimidazole: A simpler derivative with a bromo group at the second position, used in various chemical reactions and as a building block for more complex compounds.
5-Formylimidazole: A derivative with a formyl group at the fifth position, studied for its potential biological activities.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromo and formyl groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H7BrN2O3 |
|---|---|
Poids moléculaire |
247.05 g/mol |
Nom IUPAC |
methyl 2-(2-bromo-5-formylimidazol-1-yl)acetate |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6(12)3-10-5(4-11)2-9-7(10)8/h2,4H,3H2,1H3 |
Clé InChI |
QQZUYBUVYOILOS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C(=CN=C1Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


